
(4-(3,5-Dimethoxyphenoxy)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3,5-Dimethoxyphenoxy)phenyl)methanamine: is a chemical compound with the molecular formula C15H17NO3 It is known for its unique structure, which includes a methanamine group attached to a phenyl ring that is further substituted with a 3,5-dimethoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine typically involves the reaction of 3,5-dimethoxyphenol with a suitable phenylmethanamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Medicine: In medicine, this compound could be explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: Industrially, the compound can be used in the production of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- (4-(3,5-Dimethoxyphenoxy)phenyl)ethanamine
- (4-(3,5-Dimethoxyphenoxy)phenyl)propanamine
- (4-(3,5-Dimethoxyphenoxy)phenyl)butanamine
Comparison: Compared to these similar compounds, (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine is unique due to its specific structure and reactivity
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
[4-(3,5-dimethoxyphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C15H17NO3/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12/h3-9H,10,16H2,1-2H3 |
InChI-Schlüssel |
KPYDFRSZSYCQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)OC2=CC=C(C=C2)CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13651065.png)
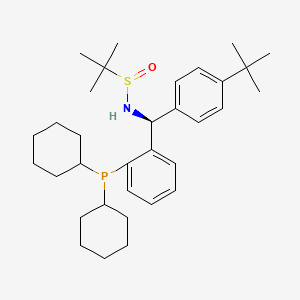

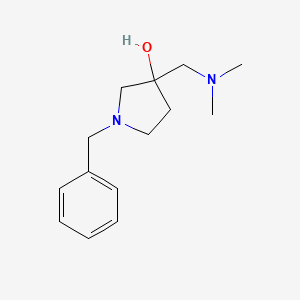
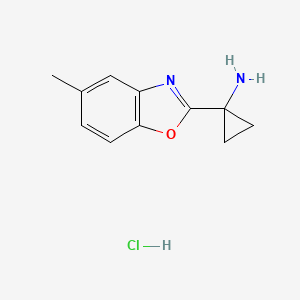
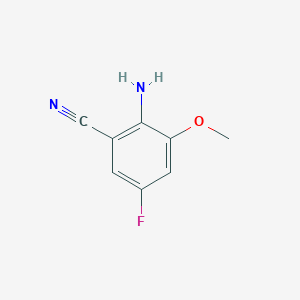
![Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13651110.png)
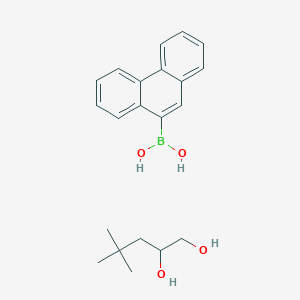
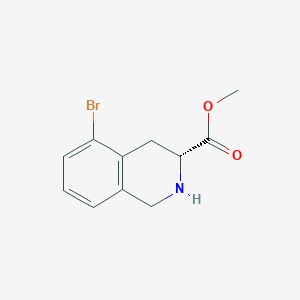
![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)
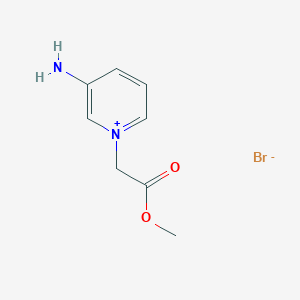
![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)

